Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate
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Overview
Description
Appearance: White to pale yellow solid.
Solubility: Slightly soluble in water, but soluble in organic solvents such as ether and chloroform.
Preparation Methods
This compound can be synthesized through a condensation reaction between aniline and 1-naphthaldehyde. The specific reaction conditions and catalysts depend on the synthetic scheme used .
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate may undergo oxidation reactions.
Reduction: It can also participate in reduction reactions.
Substitution: Substitution reactions are possible, where functional groups are replaced by other groups.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various nucleophiles (e.g., amines, halides) and appropriate conditions.
Major Products:: The major products formed from these reactions would depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate finds applications in:
Chemistry: As an intermediate for dyes or optical brighteners.
Biology: Its potential biological activities are an area of research.
Medicine: Investigating its pharmacological properties.
Industry: Synthesis of specialized compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of study. Researchers explore molecular targets and pathways involved in its activity.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could highlight its uniqueness and provide a comparative analysis.
Properties
Molecular Formula |
C27H25NO3S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
ethyl 4-naphthalen-1-yl-2-(4-phenylbutanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C27H25NO3S/c1-2-31-27(30)25-23(22-16-9-14-20-13-6-7-15-21(20)22)18-32-26(25)28-24(29)17-8-12-19-10-4-3-5-11-19/h3-7,9-11,13-16,18H,2,8,12,17H2,1H3,(H,28,29) |
InChI Key |
JHBHJTVXQXYHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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